2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
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Overview
Description
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group attached to an ethanamine backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-methoxy-3-methylbenzylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-methoxy-3-methylbenzylamine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)ethylamine: Similar structure but lacks the methoxy-methylphenyl group.
4-chlorobenzyl chloride: Contains the chlorophenyl group but differs in the functional groups attached.
Methyl 2-(4-chlorophenyl)acetate: Similar chlorophenyl group but different overall structure.
Uniqueness
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is unique due to the presence of both the chlorophenyl and methoxy-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-11-15(5-8-17(13)20-2)12-19-10-9-14-3-6-16(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFANCCACJGPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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